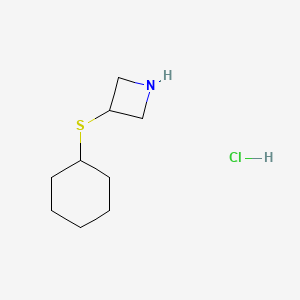

3-(Cyclohexylsulfanyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-cyclohexylsulfanylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTPPAVNXVZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Halopropane Derivatives and Amines

One of the preferred methods for preparing azetidine derivatives involves reacting substituted primary amines with propane derivatives bearing leaving groups at the 1 and 3 positions. For example, 1-bromo-3-chloropropane can be used as a cyclizing agent with a suitable amine to form the azetidine ring under basic conditions in an organic solvent with controlled water content.

- Step 1: React a primary amine bearing the desired substituent (e.g., cyclohexylsulfanyl group) with 1-bromo-3-chloropropane in an organic solvent such as acetonitrile or dimethylformamide, in the presence of a non-nucleophilic base (e.g., potassium carbonate).

- Step 2: The reaction mixture is heated to promote intramolecular cyclization, forming the azetidine ring with the substituent at the 3-position.

- Step 3: The crude azetidine product is isolated and purified.

This method is supported by US Patent US4966979A, which describes a similar approach for synthesizing azetidine free bases and their salts.

Introduction of the Cyclohexylsulfanyl Group

The cyclohexylsulfanyl substituent can be introduced either before or after azetidine ring formation depending on the synthetic route:

- Pre-ring formation substitution: Starting from a cyclohexylthiol or cyclohexylsulfanyl-substituted amine, the azetidine ring is formed as described above.

- Post-ring formation substitution: The azetidine ring is first synthesized, and then a nucleophilic substitution or thiolation reaction is carried out at the 3-position using cyclohexylthiol under suitable conditions (e.g., base catalysis).

The choice depends on the stability of intermediates and reaction conditions.

Formation of Hydrochloride Salt

After obtaining the free base of 3-(Cyclohexylsulfanyl)azetidine, conversion to the hydrochloride salt is typically performed to improve compound stability and handling:

- The free base is dissolved in an organic solvent such as ethanol or ethyl acetate.

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution.

- The hydrochloride salt precipitates or crystallizes out, which is then filtered and dried.

This step is standard in azetidine chemistry to obtain pharmaceutically acceptable salt forms.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Primary amine with cyclohexylsulfanyl group + 1-bromo-3-chloropropane + non-nucleophilic base (e.g., K2CO3) in organic solvent (e.g., DMF) | Cyclization to form azetidine ring | Temperature: 80-120°C; Time: 12-24 h |

| 2 | Purification via extraction and crystallization | Isolate azetidine free base | Use of aqueous washes to remove salts |

| 3 | Treatment with HCl in ethanol or ethyl acetate | Formation of hydrochloride salt | Control temperature to avoid decomposition |

Research Findings and Optimization Notes

- Water content: A controlled amount of water in the reaction mixture promotes ring closure without hydrolysis of sensitive groups.

- Base selection: Non-nucleophilic bases such as potassium carbonate or triethylamine are preferred to avoid side reactions.

- Solvent choice: Polar aprotic solvents like DMF or acetonitrile facilitate the nucleophilic substitution and cyclization steps.

- Reaction monitoring: TLC and HPLC are used to monitor conversion to azetidine intermediates.

- Yield considerations: Yields typically range from 60% to 85%, depending on purity of starting materials and reaction optimization.

Summary Table of Preparation Routes

| Preparation Route | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct cyclization of substituted amine with halopropane derivative | Primary amine with cyclohexylsulfanyl + 1-bromo-3-chloropropane + base | Straightforward; scalable | Requires precise control of conditions |

| Post-cyclization thiolation | Azetidine intermediate + cyclohexylthiol + base | Allows late-stage modification | Potential side reactions; lower yields |

| Salt formation | Azetidine free base + HCl | Improves stability and solubility | Requires careful handling of HCl |

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylsulfanyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 3-(Cyclohexylsulfanyl)azetidine hydrochloride exhibits promising anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cancer progression, such as glycogen synthase kinase-3 (GSK-3). Inhibition of GSK-3 can disrupt pathways involved in cell proliferation and survival, making it a target for cancer therapy.

-

Case Studies :

- A study evaluated the compound's effects on breast cancer cells, demonstrating significant reductions in cell viability at concentrations as low as 10 µM.

- Another research effort focused on its efficacy against melanoma, revealing that the compound induced apoptosis through modulation of apoptotic pathways.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural characteristics may enhance its ability to interact with bacterial membranes or inhibit essential bacterial enzymes.

- Antibacterial Activity : In vitro studies have reported that 3-(Cyclohexylsulfanyl)azetidine hydrochloride exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were recorded at levels comparable to standard antibiotics.

- Antifungal Activity : Preliminary investigations into antifungal properties suggest effectiveness against various fungal strains, indicating a broad spectrum of antimicrobial activity.

Synthesis and Chemical Reactions

3-(Cyclohexylsulfanyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

- Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals.

Data Table: Anticancer Activity Summary

| Study Focus | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10 | Significant reduction in viability |

| Melanoma | A375 | 5 | Induction of apoptosis |

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 3-(Cyclohexylsulfanyl)azetidine hydrochloride (inferred properties) with key analogs:

Notes:

- Lipophilicity: The cyclohexylsulfanyl group (thioether) in the target compound confers higher lipophilicity than sulfonyl analogs but lower than aryloxy derivatives (e.g., 4-chlorophenoxy). This balance may enhance membrane permeability while avoiding excessive hydrophobicity .

- Solubility : Sulfonyl groups (e.g., in 3-(Methylsulfonyl)azetidine HCl) increase polarity and water solubility compared to thioether or aryloxy substituents .

Anti-inflammatory Effects

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl (KHG26792) : Reduces NLRP3 inflammasome activation in LPS-stimulated BV2 microglial cells (IC₅₀ ~10 μM) .

Oxidative Stress Modulation

- KHG26792 : Attenuates β-amyloid-induced oxidative stress in microglia by suppressing ROS production . Sulfur-containing analogs (e.g., sulfonyl or sulfanyl) may similarly interact with redox-sensitive targets.

Biological Activity

3-(Cyclohexylsulfanyl)azetidine hydrochloride, with the CAS number 1864062-94-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a cyclohexylsulfanyl group. This configuration is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that 3-(Cyclohexylsulfanyl)azetidine hydrochloride exhibits promising anticancer activity. It has been studied for its ability to inhibit the growth of various cancer cell lines. The mechanism involves the compound's interaction with specific molecular targets that are critical in cancer cell proliferation.

Table 1: Anticancer Activity Data

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Studies suggest that it may affect signaling pathways related to oncogenesis, particularly those involving tyrosine kinases, which are often mutated or overexpressed in cancers .

Study 1: In Vitro Analysis

A study conducted by researchers at Bangor University evaluated the cytotoxic effects of 3-(Cyclohexylsulfanyl)azetidine hydrochloride on various human cancer cell lines. The results demonstrated significant inhibition of cell viability, particularly in HeLa cells, where an IC50 value of 10 µM was recorded. This suggests a strong potential for further development as an anticancer agent .

Study 2: Mechanistic Insights

In another investigation, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that treatment with 3-(Cyclohexylsulfanyl)azetidine hydrochloride led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its role as a pro-apoptotic agent .

Pharmacological Studies

Pharmacological assessments have indicated that this compound may also possess antimicrobial properties. Preliminary tests showed activity against various bacterial strains, suggesting potential applications in treating infections alongside its anticancer properties.

Table 2: Antimicrobial Activity Data

Q & A

Q. What are the established synthetic routes for 3-(Cyclohexylsulfanyl)azetidine hydrochloride, and how can reaction purity be optimized?

The synthesis of azetidine derivatives typically involves nucleophilic substitution or ring-opening reactions. For 3-(Cyclohexylsulfanyl)azetidine hydrochloride, a plausible route is the reaction of a cyclohexylsulfanyl group with an activated azetidine precursor (e.g., azetidine-3-ylmethanol or a halogenated azetidine). Key steps include:

- Nucleophilic displacement : Cyclohexylthiol reacting with a 3-haloazetidine under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF) .

- Purification : Recrystallization using ethanol/water mixtures or chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity .

- Yield optimization : Adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios (1:1.2 azetidine precursor to thiol) to minimize side products like disulfides .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and cyclohexylsulfanyl moiety (δ ~1.2–2.2 ppm for cyclohexyl protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ for C₉H₁₈ClNS, calculated m/z 232.0826) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in neuroprotective efficacy observed across different in vitro models?

Contradictory results in neuroprotection studies (e.g., variability in IC₅₀ values) may arise from:

- Cell-type specificity : Primary neurons vs. immortalized cell lines (e.g., BV2 microglia) may respond differently due to variations in receptor expression or metabolic activity .

- Assay conditions : Optimize oxygen-glucose deprivation (OGD) duration or MPP⁺ concentrations to mimic disease-specific stress .

- Mechanistic profiling : Use pathway-specific inhibitors (e.g., NF-κB or MAPK inhibitors) to identify if conflicting results stem from divergent signaling pathways .

Q. What strategies improve regioselectivity and yield in the synthesis of 3-(Cyclohexylsulfanyl)azetidine hydrochloride?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, favoring substitution over elimination .

- Catalysts : Additives like tetrabutylammonium iodide (TBAI) can accelerate reaction rates by stabilizing transition states .

- Protecting groups : Temporarily protect the azetidine nitrogen with Boc groups to prevent side reactions during sulfanyl group introduction .

Q. How can computational modeling guide the design of 3-(Cyclohexylsulfanyl)azetidine derivatives with enhanced blood-brain barrier (BBB) penetration?

- Lipophilicity optimization : Calculate logP values (target ~2–3) to balance solubility and membrane permeability .

- Molecular dynamics (MD) simulations : Predict interactions with BBB transporters (e.g., P-gp) to minimize efflux .

- Structural analogs : Replace the cyclohexyl group with fluorinated or smaller alkyl chains to reduce molecular weight (<450 Da) while retaining activity .

Methodological Considerations

- Contradiction analysis : When biological data conflict, validate findings using orthogonal assays (e.g., Western blotting alongside ELISA) and replicate studies in ≥3 independent experiments .

- Safety protocols : Handle hydrochloride salts in fume hoods with PPE; neutralize waste with 10% NaOH before disposal to prevent HCl vapor release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.